![molecular formula C34H48O8 B1252627 (1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1252627.png)

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

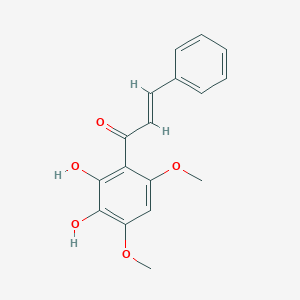

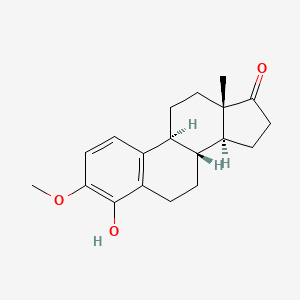

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is a macrocyclic lactone compound isolated from the fermentation broth of the actinomycete Streptomyces cyaneogriseus subspecies noncyanogenus . This compound, along with its analogs, exhibits potent anthelmintic, insecticidal, ectoparasiticidal, nematicidal, and acaricidal activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one involves the selective oxidation of suitably protected 23-hydroxy compounds of LL-F28249 components using oxidizing agents . The precursor 23-oxo compounds are then converted to the 23-imino derivatives . The synthetic route typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation, and subsequent conversion to the desired derivative.

Industrial Production Methods

Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces cyaneogriseus subspecies noncyanogenus . The fermentation broth is processed to isolate and purify the compound. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one undergoes various chemical reactions, including:

Oxidation: Conversion of 23-hydroxy compounds to 23-oxo compounds using oxidizing agents.

Reduction: Potential reduction of oxo groups to hydroxyl groups under specific conditions.

Substitution: Introduction of different functional groups at specific positions on the macrocyclic lactone ring.

Common Reagents and Conditions

Oxidizing Agents: Used for the selective oxidation of hydroxyl groups to oxo groups.

Reducing Agents: Employed for the reduction of oxo groups to hydroxyl groups.

Protecting Groups: Utilized to protect functional groups during multi-step synthesis.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 23-imino derivatives, which exhibit enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying macrocyclic lactone chemistry and developing new synthetic methodologies.

Biology: Investigated for its potent anthelmintic, insecticidal, and acaricidal activities.

Industry: Utilized in agricultural applications for pest control due to its insecticidal properties.

Wirkmechanismus

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one exerts its effects by targeting specific molecular pathways and receptors in parasites and insects. The compound binds to glutamate-gated chloride channels, leading to an influx of chloride ions and subsequent paralysis and death of the target organism . This mechanism is similar to that of other macrocyclic lactones, such as avermectins and milbemycins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- LL-F28249alpha

- LL-F28249gamma

- LL-F28249delta

- LL-F28249epsilon

- LL-F28249zeta

- LL-F28249theta

- LL-F28249iota

- LL-F28249lambda

Uniqueness

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one is unique due to its specific structural features and potent biological activities. Compared to other similar compounds, this compound has shown higher efficacy in certain applications, such as anthelmintic and insecticidal activities . Its unique structure allows for selective binding to molecular targets, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel |

C34H48O8 |

|---|---|

Molekulargewicht |

584.7 g/mol |

IUPAC-Name |

(1R,4S,4'S,5'S,6'S,8R,10E,12S,14Z,16E,20R,21R,24S)-6'-[(E)-but-2-en-2-yl]-4',21,24-trihydroxy-5',11,12,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C34H48O8/c1-7-19(2)30-23(6)28(35)17-33(42-30)16-26-15-25(41-33)13-12-21(4)20(3)10-8-9-11-24-18-39-31-29(36)22(5)14-27(32(37)40-26)34(24,31)38/h7-9,11-12,14,20,23,25-31,35-36,38H,10,13,15-18H2,1-6H3/b9-8-,19-7+,21-12+,24-11+/t20-,23-,25+,26-,27-,28-,29+,30+,31+,33?,34+/m0/s1 |

InChI-Schlüssel |

LSCOGFJBVLENGK-IMKNKSBKSA-N |

Isomerische SMILES |

C/C=C(\C)/[C@@H]1[C@H]([C@H](CC2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H](C/C=C\C=C\4/CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O)C |

Kanonische SMILES |

CC=C(C)C1C(C(CC2(O1)CC3CC(O2)CC=C(C(CC=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)O)C |

Synonyme |

F 28249alpha F28249 alpha LL-F 28249alpha LL-F 28249beta LL-F 28249gamma LL-F28249 alpha LL-F28249 beta LL-F28249 gamma LL-F28249beta LL-F28249gamma nemadectin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1252548.png)

![(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-2-en-6-one](/img/structure/B1252553.png)

![1-[4-(Hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1252555.png)

![N-[(2R,11bS)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]-N,2-dimethylpropane-1-sulfonamide](/img/structure/B1252567.png)